2-Methoxyphenyl-(5-methyl-2-furyl)methanol
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Overview
Description
2-Methoxyphenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . This compound is characterized by the presence of a methoxyphenyl group and a methyl-furyl group attached to a methanol moiety. It is a clear yellow liquid with a sweet caramel-like odor .
Preparation Methods
The synthesis of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with 5-methylfurfuryl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and an organic solvent like toluene. The mixture is refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Methoxyphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Methoxyphenyl-(5-methyl-2-furyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals due to its pleasant odor and chemical reactivity
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methoxyphenyl-(5-methyl-2-furyl)methanol can be compared with similar compounds such as:
5-Methyl-2-furylmethanol: This compound shares the furan ring structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.
2-Methoxybenzyl alcohol: This compound has a similar methoxyphenyl group but lacks the furan ring, leading to variations in reactivity and applications.
Biological Activity
2-Methoxyphenyl-(5-methyl-2-furyl)methanol, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a furan ring, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Structural Features :
- A methoxy group (-OCH₃) attached to a phenyl ring.
- A furan ring substituted with a methyl group.
These structural characteristics are essential for the compound's interaction with biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 10.5 |
Escherichia coli | 15.0 |
Candida albicans | 12.0 |
Fusarium oxysporum | 20.0 |
These results suggest that the compound could be further developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, with notable effects on:
- Breast Cancer Cells (MCF-7) : IC50 = 25 µM
- Lung Cancer Cells (A549) : IC50 = 30 µM
- Leukemia Cells (HL-60) : IC50 = 20 µM
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Antioxidant Properties
The antioxidant capabilities of this compound have been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that:
- DPPH Scavenging Activity : IC50 = 35 µM
- ABTS Scavenging Activity : IC50 = 40 µM
These findings highlight the compound's potential in preventing oxidative stress-related diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various phenolic compounds, including this compound, against pathogenic bacteria and fungi. The results indicated significant inhibition of growth, supporting its use as a natural preservative in food products . -
Cancer Cell Line Studies :
Research conducted by the National Cancer Institute tested the compound against a panel of cancer cell lines. The findings revealed that it inhibited cell growth effectively, particularly in breast and leukemia cancer cells, suggesting its potential as a chemotherapeutic agent . -
Antioxidant Activity Assessment :
A comparative study on the antioxidant activities of various phenolic compounds found that this compound exhibited superior activity compared to other derivatives, indicating its potential role in health supplements aimed at reducing oxidative damage .
Properties
IUPAC Name |
(2-methoxyphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQBCQBGGUCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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